
N-Benzyl-5-benzyloxytryptamine
Overview
Description
N-Benzyl-5-benzyloxytryptamine is a synthetic tryptamine derivative characterized by a benzyl substitution at the nitrogen atom of the tryptamine core and a benzyloxy group at the 5-position of the indole ring. Structurally, it combines features of classical tryptamines (e.g., serotonin, 5-methoxytryptamine) with bulky aromatic substituents, which are hypothesized to modulate receptor affinity and pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-5-benzyloxytryptamine typically involves the following steps:
Starting Material: The synthesis begins with tryptamine as the starting material.
Benzylation: The nitrogen atom of tryptamine is benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Benzyloxylation: The 5-position of the indole ring is then benzyloxylated using benzyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-5-benzyloxytryptamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the benzyl and benzyloxy groups.
Substitution: Substituted derivatives with different functional groups replacing the benzyloxy group.
Scientific Research Applications
Serotonin Receptor Modulation
NB-5-BZT is primarily recognized for its interactions with serotonin receptors, particularly the 5-HT2 family. Research indicates that it exhibits significant affinity for the 5-HT2A receptor, which is crucial for various physiological processes including mood regulation and cognition .
Table 1: Affinity of NB-5-BZT at Serotonin Receptors
Receptor Type | Affinity (nM) | Functional Activity |
---|---|---|
5-HT2A | 0.04 | Full Agonist |
5-HT2B | 11 | Partial Agonist |
5-HT2C | Varies | Low Affinity |
The compound's ability to act as a full agonist at the 5-HT2A receptor suggests potential therapeutic applications in treating mood disorders and enhancing cognitive functions.
Cancer Therapeutics
Recent studies have highlighted the potential of NB-5-BZT in oncology. It has been shown to induce apoptosis in various cancer cell lines, including prostate cancer cells. The mechanism involves the activation of apoptosis pathways and suppression of angiogenesis via downregulation of vascular endothelial growth factor (VEGF) .
Table 2: Cytotoxic Effects of NB-5-BZT on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HL-60 (Leukemia) | <2 | TRAIL signaling pathway activation |
PC3 (Prostate) | ~1.9 | Induction of ROS and apoptosis |
Industrial Applications
Beyond its medicinal uses, NB-5-BZT also shows promise in material science. Its structural properties make it a candidate for developing advanced electronic materials due to its dielectric properties, which can be utilized in capacitors and other electronic components.
Case Studies and Research Findings
Several case studies have documented the efficacy of NB-5-BZT in various research contexts:
- A study by Silva et al. demonstrated that NB-5-BZT had a potent effect on human prostate cancer cells, significantly reducing cell viability through ROS-mediated pathways .
- Another investigation explored the compound's role in enhancing the efficacy of conventional chemotherapeutic agents like cisplatin, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant cancer types .
Mechanism of Action
N-Benzyl-5-benzyloxytryptamine exerts its effects primarily through its interaction with serotonin receptors. It acts as an agonist at the 5-HT1D, 5-HT2, and 5-HT6 receptors, leading to the activation of these receptors and subsequent intracellular signaling pathways . Additionally, it functions as an antagonist of the TRPM8 receptor, inhibiting its activity . The molecular targets and pathways involved include the modulation of neurotransmitter release, regulation of mood, and other physiological processes mediated by serotonin receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Tryptamines and Phenethylamines
N-Benzyl-5-methoxytryptamine
A closely related compound, N-Benzyl-5-methoxytryptamine , has been extensively studied as a serotonin 5-HT2A/2C receptor agonist. Key findings from include:
- Receptor Affinity : Substitutions at the meta position of the N-benzyl group significantly enhance 5-HT2A binding (e.g., 3-iodo or 3-bromo substituents yield Ki values < 10 nM) .
- Functional Activity: These compounds act as full agonists, with EC50 values in the low nanomolar range for 5-HT2A receptors.
In contrast, N-Benzyl-5-benzyloxytryptamine replaces the 5-methoxy group with a bulkier benzyloxy moiety.
Phenethylamine Analogues (e.g., 2C-I)
Phenethylamines like 2C-I (2,5-dimethoxy-4-iodophenethylamine) share functional similarities with tryptamines but differ structurally. highlights critical distinctions:
- Receptor Selectivity : Phenethylamines exhibit lower 5-HT2A affinity (Ki ~20–50 nM) compared to N-benzylated tryptamines, attributed to the absence of the indole ring’s hydrogen-bonding capacity .
- Functional Outcomes : Phenethylamines often act as partial agonists, resulting in milder psychotropic effects compared to tryptamines.
Table 1: Receptor Affinity and Functional Activity of Select Analogues
Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Functional Activity (EC50, nM) |
---|---|---|---|
N-Benzyl-5-methoxytryptamine* | 2.5 | 8.7 | 3.1 (Full agonist) |
2C-I (Phenethylamine) | 45 | 120 | 85 (Partial agonist) |
*Data extrapolated from for meta-substituted analogues.
Pharmacokinetic and Metabolic Considerations
- Metabolic Stability: N-Benzylation in tryptamines (e.g., N-Benzyl-5-methoxytryptamine) reduces susceptibility to oxidative deamination by monoamine oxidase (MAO), prolonging half-life compared to non-benzylated analogues . The benzyloxy group in this compound may further delay metabolism via cytochrome P450 enzymes, though this remains speculative without empirical data.
Table 2: Physicochemical Properties
Compound | logP (Predicted) | Molecular Weight (g/mol) |
---|---|---|
N-Benzyl-5-methoxytryptamine | 3.8 | 310.4 |
This compound | 5.2 | 386.5 |
2C-I | 3.1 | 307.1 |
Other Benzyl-Substituted Analogues
- Dibenzoazepine Derivatives : Compounds like N-Benzyl-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine () demonstrate that benzyl groups on heterocyclic cores can modulate dopamine and serotonin reuptake inhibition, though their mechanisms diverge from tryptamines .
- MBDB : A benzodioxole-containing phenethylamine () with stimulant properties, underscoring how electronic effects of substituents (e.g., electron-rich benzodioxole) influence receptor interactions compared to benzyloxy groups .
Biological Activity
N-Benzyl-5-benzyloxytryptamine (NB5BT) is a synthetic compound derived from tryptamine, notable for its significant biological activity, particularly through its interaction with serotonin receptors. This article provides an overview of its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a benzyl group at the nitrogen atom and a benzyloxy group at the 5-position of the indole ring. Its molecular formula is with a molar mass of approximately 324.42 g/mol.
NB5BT primarily functions as an agonist at various serotonin receptors, including:
- 5-HT1D
- 5-HT2
- 5-HT6
These interactions enhance serotonergic signaling pathways, which are crucial for mood regulation and sensory perception. The compound's action leads to various physiological effects, influencing mood, cognition, and pain perception .
Table 1: Interaction with Serotonin Receptors
Receptor Type | Agonistic Activity | Physiological Effects |
---|---|---|
5-HT1D | Yes | Mood regulation |
5-HT2 | Yes | Sensory perception |
5-HT6 | Yes | Cognitive function |
Biological Activity and Research Findings
Several studies have documented the biological activity of NB5BT:
- Serotonergic Modulation : NB5BT has been shown to enhance serotonergic signaling, which plays a role in mood disorders and anxiety. Its agonistic action can lead to alterations in mood and cognition, suggesting potential therapeutic applications in treating depression and anxiety disorders .
- TRPM8 Interaction : In addition to serotonin receptors, NB5BT also interacts with the TRPM8 receptor, which is involved in sensory perception. This interaction may contribute to its analgesic properties .
- Potential Therapeutic Applications : Given its mechanism of action, NB5BT is being explored for use in pharmacology for conditions associated with serotonin dysregulation, including mood disorders and anxiety .
Case Studies and Experimental Data
A notable study investigated the effects of NB5BT on serotonin-induced contractions in isolated tissues. The results indicated that NB5BT could modulate contractions via its action on serotonin receptors, highlighting its potential as a therapeutic agent in managing conditions related to vascular tone and pain perception .
Table 2: Summary of Experimental Findings
Study Focus | Key Findings | Implications |
---|---|---|
Serotonin-induced contractions | Modulation observed in isolated tissues | Potential for pain management |
Mood regulation | Enhanced serotonergic signaling | Therapeutic use in mood disorders |
TRPM8 receptor interaction | Analgesic properties noted | Possible use in sensory modulation |
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Starting Material : Tryptamine derivatives.
- Reaction Conditions : Common methods include oxidation, reduction, and substitution reactions using reagents like potassium permanganate and lithium aluminum hydride.
- Purification Techniques : Recrystallization and chromatography are often employed to achieve high yield and purity.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-Benzyl-5-benzyloxytryptamine and validating its purity?
- Methodological Answer : Synthesis typically involves benzylation of 5-hydroxytryptamine precursors under anhydrous conditions. Substituent positions (ortho, meta, para) on the benzyl group significantly impact yield and receptor affinity . Purification via column chromatography and characterization using NMR, HPLC, and mass spectrometry are critical. Deuterated analogs (e.g., 5-Benzyloxytryptophol-α,α,β,β-d4) require stringent storage (0°C–6°C) to prevent degradation .
Q. How is receptor affinity for serotonin 5-HT2 family receptors assessed in vitro?
- Methodological Answer : Competitive binding assays using radioligands (e.g., [³H]Ketanserin for 5-HT2A) are standard. Affinity (Ki) is determined via displacement curves, with meta-substituted benzyl groups showing higher affinity than para-substituted analogs . Parallel screening across species (e.g., human vs. rat receptors) ensures translational relevance .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Fluorometric assays after n-butanol extraction (salt-saturated alkylated homogenates) provide sensitivity at sub-microgram levels . LC-MS/MS with deuterated internal standards improves accuracy, especially for detecting metabolites .
Advanced Research Questions
Q. How do functional activities (e.g., Ca²⁺ mobilization) correlate with receptor affinity for this compound analogs?
- Methodological Answer : Intracellular Ca²⁺ flux assays (EC50 measurements) reveal functional potency discrepancies. For example, lipophilic meta-substituents enhance affinity but may reduce efficacy, resulting in partial agonism . Species-specific differences (e.g., rat 5-HT2A vs. human) further complicate correlations .
Q. What strategies resolve contradictions between in vitro affinity and in vivo efficacy (e.g., mouse head twitch response)?
- Methodological Answer : In vivo assays (e.g., head twitch) validate functional relevance. Compounds with high rat 5-HT2A receptor potency (EC50 < 50 nM) show stronger behavioral responses, independent of affinity . Pharmacokinetic studies (e.g., BBB penetration) and metabolite profiling are critical to address mismatches .
Q. How do structural modifications (e.g., phenethylamine vs. tryptamine templates) influence pharmacological profiles?
- Methodological Answer : Tryptamine analogs generally exhibit higher 5-HT2 receptor selectivity compared to phenethylamines. For instance, N-benzyl-5-methoxytryptamine derivatives show 10–100x higher affinity than 2C-I analogs, with meta-substituents optimizing binding . Computational docking (e.g., homology modeling of 5-HT2A) can rationalize these differences .
Q. Safety and Best Practices
Q. What safety protocols are essential for handling this compound in lab settings?
- Methodological Answer : Follow GHS guidelines for neuroactive compounds: use PPE (gloves, goggles), work in ventilated hoods, and store at 0°C–6°C to prevent decomposition . Refer to SDS sheets for spill management and disposal (e.g., incineration with scrubbers) .
Q. Data Interpretation and Optimization
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives?
- Methodological Answer : Systematic substitution at benzyl meta positions with halogens or alkyl groups enhances lipophilicity and affinity. For example, iodine or trifluoromethyl groups improve 5-HT2B/2C selectivity, while polar groups reduce off-target effects . Functional assays (e.g., β-arrestin recruitment) differentiate biased agonism .
Properties
IUPAC Name |
N-benzyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O/c1-3-7-19(8-4-1)16-25-14-13-21-17-26-24-12-11-22(15-23(21)24)27-18-20-9-5-2-6-10-20/h1-12,15,17,25-26H,13-14,16,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLUGAISOXQZMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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